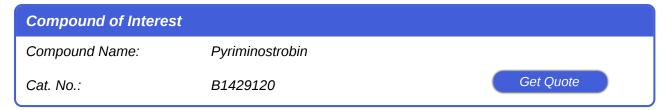


Inter-Laboratory Validation of a Pyriminostrobin Quantification Method: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of an inter-laboratory validation study for the quantification of **Pyriminostrobin**, a strobilurin fungicide. The objective of this study was to assess the reproducibility and reliability of a standardized analytical method across multiple laboratories. This document presents the detailed experimental protocol, a comparative analysis of the performance data from participating laboratories, and a discussion of the method's robustness.

Introduction

Pyriminostrobin is a broad-spectrum fungicide that functions by inhibiting mitochondrial respiration in fungi.[1][2] Its mode of action targets the Quinone outside (Qo) site of Complex III in the electron transport chain, thereby blocking ATP production and leading to fungal cell death.[1] Accurate and precise quantification of **Pyriminostrobin** residues is crucial for regulatory compliance, environmental monitoring, and ensuring food safety.

This guide details the results of an inter-laboratory study designed to validate a common quantification method, providing a benchmark for its performance across different analytical settings.

Signaling Pathway of Pyriminostrobin



Pyriminostrobin, like other strobilurin fungicides, inhibits the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex). This disruption of the energy production pathway is the primary mechanism of its fungicidal activity.

Caption: Mechanism of action of Pyriminostrobin.

Inter-Laboratory Validation Workflow

The inter-laboratory validation was conducted following a structured workflow to ensure consistency and comparability of the results. The process involved sample preparation, distribution, analysis, and data evaluation.

Caption: Inter-laboratory validation process workflow.

Experimental Protocols

A standardized protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) analysis was provided to all participating laboratories.

- 4.1. Sample Preparation and Extraction (QuEChERS)
- Homogenization: A blank matrix (e.g., fruit or vegetable) was homogenized.
- Spiking: A known concentration of **Pyriminostrobin** standard was added to the homogenized blank matrix to prepare the test samples.
- Extraction:
 - A 10 g portion of the spiked sample was weighed into a 50 mL centrifuge tube.
 - 10 mL of acetonitrile was added.
 - The tube was shaken vigorously for 1 minute.
 - A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) was added.



- The tube was immediately shaken for 1 minute and then centrifuged.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - An aliquot of the supernatant was transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
 - The tube was vortexed for 30 seconds and then centrifuged.
- Final Extract: The cleaned extract was filtered and transferred to an autosampler vial for LC-MS/MS analysis.

4.2. LC-MS/MS Analysis

- Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
- Mass Spectrometer: A tandem quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM) was used for quantification, monitoring specific precursor-to-product ion transitions for Pyriminostrobin.

Comparative Performance Data

Five laboratories participated in the validation study. Each laboratory analyzed three replicates of the spiked sample. The performance of the method in each laboratory was evaluated based on linearity, accuracy (recovery), and precision (repeatability).

Table 1: Linearity of **Pyriminostrobin** Quantification



Laboratory	Calibration Range (ng/mL)	Correlation Coefficient (R²)
Lab 1	1 - 100	0.9985
Lab 2	1 - 100	0.9991
Lab 3	1 - 100	0.9979
Lab 4	1 - 100	0.9988
Lab 5	1 - 100	0.9993

Table 2: Accuracy and Precision of Pyriminostrobin Quantification

Laboratory	Spiked Concentration (mg/kg)	Mean Recovery (%)	Relative Standard Deviation (RSD, %)
Lab 1	0.1	98.5	4.2
Lab 2	0.1	102.1	3.8
Lab 3	0.1	95.7	5.5
Lab 4	0.1	99.3	4.7
Lab 5	0.1	101.5	3.5

Table 3: Method Sensitivity

Laboratory	Limit of Quantification (LOQ) (mg/kg)
Lab 1	0.01
Lab 2	0.01
Lab 3	0.01
Lab 4	0.01
Lab 5	0.01



Discussion

The results of the inter-laboratory validation demonstrate that the standardized QuEChERS extraction and LC-MS/MS analysis method is robust and reliable for the quantification of **Pyriminostrobin**. All participating laboratories achieved excellent linearity with correlation coefficients (R²) greater than 0.997. The accuracy, determined by recovery studies, was within the acceptable range of 70-120% for all laboratories.[1] The precision, measured as the relative standard deviation (RSD), was below 6% in all cases, indicating good repeatability of the method. The limit of quantification (LOQ) was consistently determined to be 0.01 mg/kg, which is suitable for residue analysis in various matrices.

The successful validation across multiple laboratories underscores the transferability and reproducibility of this method. It provides a high degree of confidence in the generated data, which is essential for regulatory submissions and food safety assessments.

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